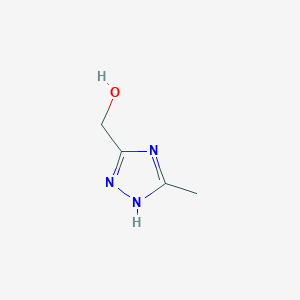

(3-methyl-1H-1,2,4-triazol-5-yl)methanol

Description

Overview of 1,2,4-Triazole (B32235) Scaffolds: Structure, Versatility, and Chemical Relevance

Among the myriad of heterocyclic structures, the 1,2,4-triazole scaffold has emerged as a particularly important pharmacophore in medicinal chemistry. nih.govnih.gov This five-membered ring contains three nitrogen atoms and two carbon atoms, with the molecular formula C₂H₃N₃. researchgate.net The unique electronic arrangement of the 1,2,4-triazole nucleus contributes to its exceptional stability and its capacity to engage in various chemical transformations. researchgate.net The aromaticity of the triazole ring is a key factor in its stability. ijsr.net

The versatility of the 1,2,4-triazole scaffold stems from its unique physicochemical properties, including its ability to participate in hydrogen bonding, its dipole character, rigidity, and solubility. nih.gov These characteristics enable 1,2,4-triazole derivatives to interact with high affinity at biological receptors, making them integral components of numerous clinically used drugs. nih.gov Notable examples include antifungal agents like fluconazole (B54011) and itraconazole. nih.govwikipedia.org Beyond pharmaceuticals, 1,2,4-triazole derivatives find applications as agrochemicals, corrosion inhibitors, and in materials science. nih.gov The ability to introduce various substituents onto the triazole ring allows for the fine-tuning of its biological activity and physical properties, making it a privileged structure in drug design and development. nih.govresearchgate.net

Positional Isomerism and Tautomerism within 1,2,4-Triazole Systems

The 1,2,4-triazole system exhibits both positional isomerism and tautomerism, which are crucial aspects of its chemistry. Positional isomers of triazole exist, with the 1,2,3-triazole and the 1,2,4-triazole being the two structural isomers. ijsr.netresearchgate.net

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton, is a key feature of 1,2,4-triazoles. ijsr.net The unsubstituted 1,2,4-triazole can exist in two tautomeric forms: the 1H-1,2,4-triazole and the 4H-1,2,4-triazole. nih.govijsr.net Studies have indicated that the 1H-tautomer is generally more stable than the 4H-tautomer. nih.govijsr.net The presence of substituents on the triazole ring can influence the tautomeric equilibrium. researchgate.net For instance, in 3-substituted or 3,5-disubstituted 1,2,4-triazoles, the tautomeric preference can be affected by the nature of the substituents. researchgate.net This tautomeric behavior is significant as it can affect the molecule's chemical reactivity and its interactions with biological molecules. researchgate.net

| Tautomer Name | Structure | Relative Stability |

|---|---|---|

| 1H-1,2,4-triazole | [Image of 1H-1,2,4-triazole structure] | More Stable |

| 4H-1,2,4-triazole | [Image of 4H-1,2,4-triazole structure] | Less Stable |

Structural Context of (3-methyl-1H-1,2,4-triazol-5-yl)methanol within Substituted 1,2,4-Triazole Architectures

This compound is a derivative of the 1,2,4-triazole scaffold, featuring a methyl group at the 3-position and a methanol (B129727) group at the 5-position of the triazole ring. This specific substitution pattern places it within the broad class of substituted 1,2,4-triazole architectures that are of significant interest in medicinal and materials chemistry. The presence of the methyl group can influence the electronic properties and steric hindrance of the molecule, while the methanol group introduces a hydroxyl functional group. This hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially enhancing the molecule's solubility and its ability to interact with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₇N₃O chemuniverse.com |

| Molecular Weight | 113.12 g/mol chemuniverse.com |

| CAS Number | 1183178-48-4 chemuniverse.com |

| SMILES String | OCC1=NC(C)=NN1 |

| InChI Key | VPPHNZAKAONLMO-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

(5-methyl-1H-1,2,4-triazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-3-5-4(2-8)7-6-3/h8H,2H2,1H3,(H,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMTFHVKZYIOHBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1183178-48-4 | |

| Record name | (5-methyl-1H-1,2,4-triazol-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methyl 1h 1,2,4 Triazol 5 Yl Methanol and Analogues

Direct Synthesis Approaches to 5-Hydroxymethyl-1,2,4-triazoles

Direct synthesis methods aim to construct the 5-hydroxymethyl-1,2,4-triazole core in a limited number of steps, either by modifying a precursor functional group or by forming the triazole ring with the hydroxymethyl substituent already incorporated.

Reduction of Carboxylic Acid and Ester Precursors to Hydroxymethyl Moieties

A primary and straightforward method for synthesizing 5-hydroxymethyl-1,2,4-triazoles involves the chemical reduction of their corresponding carboxylic acid or ester derivatives. These precursors, such as methyl 1H-1,2,4-triazole-5-carboxylate, are often more accessible through established synthetic routes. echemi.commedchemexpress.com The ester or acid group at the C5 position of the triazole ring is reduced to a primary alcohol, yielding the desired hydroxymethyl moiety.

Powerful reducing agents are typically required for this transformation due to the stability of the carboxylic acid and ester functional groups. Lithium aluminium hydride (LiAlH₄) is a commonly employed reagent for this purpose, capable of efficiently reducing esters to alcohols. The reaction is generally performed in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, under reflux conditions.

For instance, the synthesis of (3-methyl-1H-1,2,4-triazol-5-yl)methanol can be envisioned starting from methyl 3-methyl-1H-1,2,4-triazole-5-carboxylate. The ester is dissolved in dry THF and treated with a solution of LiAlH₄. After the reaction is complete, a careful workup procedure is necessary to quench the excess reducing agent and hydrolyze the resulting aluminum salts to liberate the alcohol product.

Table 1: Reduction of 1,2,4-Triazole (B32235) Carboxylic Esters

| Precursor | Reducing Agent | Solvent | Product |

|---|---|---|---|

| Methyl 3-methyl-1H-1,2,4-triazole-5-carboxylate | Lithium Aluminium Hydride (LiAlH₄) | Tetrahydrofuran (THF) | This compound |

Cyclization Reactions in the Formation of 1,2,4-Triazole Rings Bearing Hydroxymethyl Substituents

An alternative direct approach involves the construction of the 1,2,4-triazole ring from acyclic precursors in a way that the hydroxymethyl group is already part of one of the building blocks. This method avoids the need for a separate reduction step post-cyclization. frontiersin.org

One such strategy is the cyclocondensation of an amidrazone with a derivative of glycolic acid. For example, acetamidrazone can react with glycolic acid or its ester, glycolate, under dehydrating conditions to form the 3-methyl-5-hydroxymethyl-1,2,4-triazole ring. Various synthetic methods have been developed for the formation of the 1,2,4-triazole ring from different starting materials, including amidines, hydrazines, and nitriles. organic-chemistry.orgisres.org A study describes the synthesis of ethyl 5-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate from the reaction of an acyl hydrazide with ethyl 2-ethoxy-2-iminoacetate hydrochloride, demonstrating a cyclization that incorporates a protected hydroxymethyl group. nih.gov

Another potential route is a three-component reaction, which can offer high efficiency. For the related 1,2,3-triazole isomers, a copper-catalyzed cycloaddition of a terminal alkyne, sodium azide (B81097), and formaldehyde (B43269) has been shown to produce 2-hydroxymethyl-2H-1,2,3-triazoles. nih.gov This suggests that similar multicomponent strategies could be developed for the 1,2,4-triazole system, potentially using formaldehyde or a synthetic equivalent as the source of the hydroxymethyl carbon.

Indirect Synthetic Pathways and Functionalization Strategies

Indirect methods involve the synthesis of a 1,2,4-triazole derivative that is subsequently modified to introduce the desired functionality. These strategies include alkylation of the triazole nitrogen atoms and functional group interconversion on the triazole ring itself.

N-Alkylation and C-Alkylation Strategies for 1,2,4-Triazole Derivatives

Alkylation is a fundamental transformation for modifying the 1,2,4-triazole scaffold. N-alkylation introduces substituents on one of the three nitrogen atoms of the ring, while C-alkylation, which is less common, involves the formation of a carbon-carbon bond.

A significant challenge in the N-alkylation of asymmetrically substituted 1,2,4-triazoles is controlling the regioselectivity. The 1,2,4-triazole ring possesses three nucleophilic nitrogen atoms (N1, N2, and N4), and alkylation can potentially occur at any of these positions, leading to a mixture of isomers. mdpi.com

The outcome of the alkylation is influenced by several factors, including the nature of the substituents on the triazole ring, the alkylating agent used, the base, and the reaction solvent. nih.gov For many 3,5-disubstituted 1,2,4-triazoles, alkylation often yields a mixture of N1 and N2 isomers. researchgate.net However, in the case of the parent 1,2,4-triazole, alkylation with various alkyl halides has been shown to produce a mixture of 1- and 4-alkylated isomers, often with a consistent regioselectivity favoring the 1-substituted product. researchgate.netcapes.gov.br

The choice of base can play a crucial role. The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been reported to provide a convenient and high-yielding synthesis of 1-substituted-1,2,4-triazoles. researchgate.netcapes.gov.br In contrast, stronger bases like sodium methoxide (B1231860) can also be employed to deprotonate the triazole, forming the sodium salt in situ before the addition of the alkylating agent. dtic.mil Steric hindrance from substituents on the triazole ring can also direct the incoming electrophile to a less hindered nitrogen atom. For instance, in one study, the alkylation of a 3,5-disubstituted triazole with dibromomethane (B42720) was regioselective towards the formation of an N1-CH₂-N2 linked isomer, a result attributed to steric effects. nih.govresearchgate.net In S-protected 1,2,4-triazoles, it has been observed that only N1 and N2 atoms attack electrophiles, with the N2 alkylated isomers being preferentially formed. nih.gov

Table 2: Regioselectivity in N-Alkylation of 1,2,4-Triazoles

| Triazole Substrate | Alkylating Agent | Base | Major Isomer(s) | Reference |

|---|---|---|---|---|

| 1,2,4-Triazole | 4-Nitrobenzyl halides | Various | 1- and 4-isomers (90:10 ratio) | researchgate.netcapes.gov.br |

| 1,2,4-Triazole | Alkyl halides | DBU | 1-substituted isomer | researchgate.net |

| 3-Benzylsulfanyl-5-(1H-indol-2-yl)-1,2,4-triazole | Dibromomethane | K₂CO₃ | N1-CH₂-N2 isomer | nih.govresearchgate.net |

Derivatization of Existing 1,2,4-Triazole Scaffolds for Methanol (B129727) Introduction

This strategy involves starting with a readily available 1,2,4-triazole, such as 3-methyl-1H-1,2,4-triazole, and introducing the hydroxymethyl group at the C5 position through a functional group transformation.

One possible method is direct hydroxymethylation. A patent describes the reaction of 1,2,4-triazole with formaldehyde in the presence of a base like barium hydroxide (B78521) (Ba(OH)₂) to yield 3-hydroxymethyl-1H-1,2,4-triazole. google.com Although the reported yield for this specific transformation was low, it establishes a proof of concept for the direct introduction of the -CH₂OH group onto the triazole ring. google.com

Alternatively, a more versatile approach involves a two-step process. First, a different functional group is introduced at the C5 position, which can then be converted to the hydroxymethyl group. For example, the C5 position can be lithiated using a strong base like n-butyllithium, and the resulting organolithium species can be quenched with formaldehyde. This would directly install the hydroxymethyl group. Another route involves the introduction of a halogen, such as bromine, at the C5 position. The halogenated triazole can then undergo a nucleophilic substitution with a hydroxide source or be converted into an organometallic reagent followed by reaction with formaldehyde. Such C-H bond functionalization strategies are an active area of research for creating diverse heterocyclic compounds. researchgate.net

Strategies for Carbonyl Group Introduction and Subsequent Reduction

A primary route to obtaining this compound involves the introduction of a carbonyl group at the 5-position of the 3-methyl-1H-1,2,4-triazole ring, which is then reduced to the desired hydroxymethyl group.

Carbonyl Group Introduction: The introduction of a carboxylic acid or ester group at the C-5 position is a critical first step. One effective method is the lithiation of a protected 1,2,4-triazole followed by carboxylation. For instance, an N-substituted 1,2,4-triazole can undergo regioselective lithiation at the C-5 position using a strong base like n-butyllithium, followed by quenching with carbon dioxide to yield the corresponding carboxylic acid. This acid can then be esterified to produce precursors like methyl 3-methyl-1H-1,2,4-triazole-5-carboxylate.

Subsequent Reduction: The reduction of the carbonyl group (aldehyde, ketone, ester, or carboxylic acid) to an alcohol is a fundamental transformation in this synthetic sequence. Powerful reducing agents are typically employed for this purpose.

Lithium Aluminum Hydride (LAH): As a potent reducing agent, LiAlH₄ is widely used for the reduction of esters and carboxylic acids to primary alcohols. masterorganicchemistry.comwikipedia.org The reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF). byjus.com For example, the reduction of methyl 3-methyl-1H-1,2,4-triazole-5-carboxylate with LAH would yield this compound. The mechanism involves nucleophilic attack of the hydride ion on the carbonyl carbon. youtube.com

Sodium Borohydride (NaBH₄): This is a milder reducing agent, primarily used for the reduction of aldehydes and ketones. masterorganicchemistry.com While it is generally unreactive towards esters and carboxylic acids, it can be used under specific conditions, sometimes requiring longer reaction times or activating agents. semanticscholar.orgugm.ac.id If the precursor is 3-methyl-1H-1,2,4-triazole-5-carbaldehyde, NaBH₄ would be a suitable reagent for its reduction to the corresponding alcohol. researchgate.net

The choice of reducing agent depends on the nature of the carbonyl precursor. Below is a table summarizing the reduction of different carbonyl precursors.

| Precursor | Reducing Agent | Product |

| 3-methyl-1H-1,2,4-triazole-5-carboxylic acid | Lithium Aluminum Hydride (LiAlH₄) | This compound |

| Methyl 3-methyl-1H-1,2,4-triazole-5-carboxylate | Lithium Aluminum Hydride (LiAlH₄) | This compound |

| 3-methyl-1H-1,2,4-triazole-5-carbaldehyde | Sodium Borohydride (NaBH₄) | This compound |

Condensation Reactions in the Synthesis of 1,2,4-Triazole Derivatives

The formation of the 1,2,4-triazole ring itself is a cornerstone of the synthesis. This is typically achieved through condensation reactions involving precursors that provide the necessary carbon and nitrogen atoms for the heterocyclic core. Several classical methods are employed for this purpose.

From Amidines and Hydrazides: A general and highly regioselective method involves the reaction of amidines with carboxylic acids to form acylamidines, which then undergo cyclization with hydrazines. nih.govorganic-chemistry.org This approach allows for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles. frontiersin.org

Einhorn-Brunner Reaction: This method involves the condensation of hydrazines or monosubstituted hydrazines with diacylamines in the presence of a weak acid to yield 1,2,4-triazole derivatives. mt.com

Pellizzari Reaction: The Pellizzari reaction is the synthesis of 1,2,4-triazole derivatives from the reaction of amides and acyl hydrazides. mt.com

These condensation reactions provide a versatile platform for accessing a wide range of substituted 1,2,4-triazoles, which can then be further functionalized to produce compounds like this compound.

One-Pot and Continuous-Flow Synthesis Methodologies for 1,2,4-Triazole Frameworks

Modern synthetic chemistry emphasizes efficiency, safety, and sustainability, leading to the development of one-pot and continuous-flow methodologies for the synthesis of heterocyclic frameworks like 1,2,4-triazoles.

One-Pot Synthesis: One-pot reactions, where multiple reaction steps are carried out in a single reactor without the isolation of intermediates, offer significant advantages in terms of time, resource, and waste reduction. A highly regioselective one-pot process has been developed for the rapid synthesis of diverse 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, primary amidines, and monosubstituted hydrazines. organic-chemistry.org This methodology is particularly valuable for creating libraries of compounds for screening purposes. Another one-pot approach involves the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides via triflic anhydride (B1165640) activation followed by microwave-induced cyclodehydration. nih.gov

Continuous-Flow Synthesis: Continuous-flow chemistry, where reagents are continuously pumped through a reactor, provides enhanced control over reaction parameters, improved safety, and easier scalability. mt.comsci-hub.se This technology has been successfully applied to the synthesis of 1,2,4-triazole derivatives. nih.gov For instance, a metal-free continuous-flow process has been developed for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid, a compound structurally related to the target molecule. chemrxiv.org Flow conditions have also been shown to be a viable alternative to microwave-assisted synthesis for the final cyclization step in the formation of bicyclic nih.govnih.govnih.gov-triazoles. acs.org

The application of continuous-flow technology in the synthesis of heterocycles, including 1,2,4-triazoles, offers several distinct advantages over traditional batch processing: nih.gov

Enhanced Safety: The small reactor volumes inherent in flow systems minimize the risks associated with handling hazardous reagents and highly exothermic reactions. mt.com

Improved Control and Reproducibility: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher product yields and better reproducibility. mt.com

Increased Efficiency and Scalability: Continuous operation allows for the production of larger quantities of material in a shorter amount of time, and scaling up is often a matter of running the system for a longer duration or using parallel reactors. researchgate.net

Access to Novel Reaction Conditions: Flow reactors can operate at higher temperatures and pressures than are safely achievable in batch reactors, potentially enabling new chemical transformations. mt.com

Integration of Synthesis and Purification: Continuous-flow systems can be integrated with in-line purification and analysis techniques, streamlining the entire workflow. researchgate.net

These advantages make continuous-flow synthesis a powerful tool for the efficient and sustainable production of this compound and its analogues.

Purification Techniques for Synthesized Triazole Compounds

The isolation and purification of the synthesized triazole compounds are crucial for obtaining materials of high purity for subsequent applications. A variety of standard and advanced purification techniques are employed.

Recrystallization: This is a common technique for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution. iiste.orggoogle.com Solvents such as ethanol (B145695) and ethanol-ethyl acetate (B1210297) mixtures have been used for the recrystallization of 1,2,4-triazole derivatives. mdpi.com

Column Chromatography: This is a versatile technique for separating mixtures of compounds based on their differential adsorption to a stationary phase. Silica gel is a commonly used stationary phase, and the mobile phase is a solvent or a mixture of solvents. ijpcbs.comrsc.org Eluent systems like chloroform:methanol and hexane:ethyl acetate have been reported for the purification of triazole-containing compounds. ijpcbs.comresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. It offers high resolution and is particularly useful for the purification of complex mixtures or for obtaining highly pure compounds. researchgate.netacs.org Reversed-phase columns, such as C8 or C18, are often used for the separation of heterocyclic compounds. researchgate.netnih.govsielc.com

The choice of purification method depends on the physical properties of the compound (solid or liquid), the nature of the impurities, and the required level of purity. Often, a combination of these techniques is used to achieve the desired purity.

Chemical Reactivity and Derivatization Studies of 3 Methyl 1h 1,2,4 Triazol 5 Yl Methanol

Reactivity of the Hydroxymethyl Group: Oxidation, Esterification, and Etherification

The hydroxymethyl group is a primary alcohol and, as such, is expected to undergo typical alcohol reactions. Its reactivity is fundamental to the synthesis of a wide array of derivatives.

Oxidation: The primary alcohol moiety can be oxidized to form either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent employed. Mild oxidation would yield 3-methyl-1H-1,2,4-triazole-5-carbaldehyde, while stronger oxidation would produce 3-methyl-1H-1,2,4-triazole-5-carboxylic acid. These transformations are crucial for introducing carbonyl functionality, which can serve as a handle for further synthetic modifications, such as the formation of imines or amides.

Esterification: (3-methyl-1H-1,2,4-triazol-5-yl)methanol can react with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. This reaction is a common strategy for creating prodrugs or modifying the physicochemical properties of the parent molecule. For instance, reaction with acetic anhydride (B1165640) would yield (3-methyl-1H-1,2,4-triazol-5-yl)methyl acetate (B1210297).

Etherification: The formation of ethers is another important derivatization pathway. This can be achieved through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. This leads to the formation of various alkyl or aryl ethers, significantly altering the lipophilicity and steric profile of the molecule. The synthesis of various 1-(alkoxymethyl)-1,2,4-triazole derivatives has been demonstrated, showcasing the viability of this reaction on the triazole scaffold.

Table 1: Representative Reactions of the Hydroxymethyl Group (Based on Analogous Triazoles)

| Reaction Type | Reagent/Conditions | Product Type |

| Oxidation (mild) | PCC, CH₂Cl₂ | Aldehyde |

| Oxidation (strong) | KMnO₄, heat | Carboxylic Acid |

| Esterification | R-COOH, Acid catalyst | Ester |

| Etherification | 1. NaH; 2. R-X | Ether |

Electrophilic and Nucleophilic Substitution Reactions on the 1,2,4-Triazole (B32235) Ring

The 1,2,4-triazole ring possesses a distinct electronic character that governs its substitution patterns. The presence of three electronegative nitrogen atoms makes the ring electron-deficient (π-deficient), which deactivates the carbon atoms (C3 and C5) towards electrophilic attack. chemicalbook.comijsr.net

Electrophilic Substitution: Due to the high electron density on the nitrogen atoms, electrophilic substitution occurs preferentially on the ring nitrogens. chemicalbook.com The most common electrophilic substitution is N-alkylation. The reaction of an N-unsubstituted 1,2,4-triazole with an alkyl halide typically results in a mixture of N1 and N4 substituted products, with the ratio depending on the reaction conditions and the nature of the substituents already on the ring. chemicalbook.com

Nucleophilic Substitution: The π-deficient nature of the triazole ring renders its carbon atoms susceptible to nucleophilic substitution, particularly when a good leaving group is present. chemicalbook.com For example, halogenated 1,2,4-triazoles can readily undergo nucleophilic displacement by various nucleophiles to introduce new functional groups at the C3 or C5 positions. researchgate.net While this compound does not have a leaving group on the ring, this inherent reactivity is a key consideration in the design of synthetic routes involving related triazole intermediates.

Transformations of the Methyl Substituent

The methyl group at the C3 position is generally less reactive than the hydroxymethyl group. However, it can be functionalized under specific conditions. One notable transformation involves the deprotonation of the methyl group to form a carbanion, which can then react with electrophiles.

Research on related 3-aryl-4,5-dimethyl-1,2,4-triazoles has shown that the methyl group can be functionalized through α-lithiation using strong bases like s-butyllithium (sBuLi), followed by quenching with an electrophile. researchgate.net This strategy allows for the introduction of various substituents, such as alkyl or benzyl (B1604629) groups, onto the methyl carbon. researchgate.net This reaction pathway, known as lateral metalation, is sensitive to the electronic properties of the substituents on the triazole ring and the nature of the electrophile used. researchgate.net Applying this to this compound would likely require protection of the acidic N-H and O-H protons before lithiation could be successfully achieved.

Heterocyclic Ring Modifications and Substituent Effects on Reactivity

The reactivity of the this compound molecule is influenced by the electronic effects of its substituents. The methyl group is weakly electron-donating, which slightly increases the electron density of the ring, while the hydroxymethyl group can exhibit both electron-withdrawing (inductive) and electron-donating (resonance, if applicable) effects.

These substituent effects can influence several properties:

Tautomerism: For N-unsubstituted 1,2,4-triazoles, two tautomeric forms, 1H- and 4H-, are possible and in rapid equilibrium. ijsr.netnih.gov The position and electronic nature of substituents can influence the stability and predominance of one tautomer over the other. nih.gov

Acidity/Basicity: The substituents affect the pKa of the ring N-H proton and the basicity of the pyridine-type nitrogen atoms. Electron-donating groups generally increase basicity, while electron-withdrawing groups increase acidity.

Reaction Rates: The rate of reactions, such as N-alkylation or nucleophilic substitution on an adjacent group, can be modulated by the electronic character of the existing substituents. Studies on various substituted 1,2,4-triazoles have established structure-activity relationships (SARs) where even minor changes to substituents can significantly alter biological activity, underscoring the importance of these effects. nih.govzsmu.edu.ua

Furthermore, the triazole ring itself can undergo transformations, such as ring-opening or conversion to other heterocyclic systems, under specific conditions like high temperatures or upon coordination with metal ions. africaresearchconnects.com

Role as a Methanol (B129727) Donor in Organic Reactions

An interesting aspect of the reactivity of hydroxymethyl-substituted triazoles is their potential to act as donors of a C1 unit, effectively functioning as a methanol or formaldehyde (B43269) equivalent. A closely related isomer, (1-Methyl-1H- chemicalbook.comafricaresearchconnects.comnih.govtriazol-5-yl)methanol, has been noted to serve as a methanol donor in certain reactions. This capability expands its utility in synthetic chemistry, allowing it to participate in reactions that involve the transfer of a one-carbon fragment. This reactivity likely proceeds through a mechanism involving the cleavage of the C-C bond between the triazole ring and the hydroxymethyl group.

Formation of Imines and Related Derivatives from Amine Analogues

While this compound itself does not form imines, its corresponding amine analogues are key precursors for such derivatives. The relevant amine analogue would be 5-amino-3-methyl-1H-1,2,4-triazole.

Primary amines on the 1,2,4-triazole ring readily react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. The reaction typically proceeds through an intermediate tetrahedral addition product called a hemiaminal. africaresearchconnects.com This intermediate then undergoes dehydration, often facilitated by acid catalysis, to yield the stable C=N double bond of the imine. africaresearchconnects.com The formation of imines from 4-amino-1,2,4-triazole (B31798) derivatives and various benzaldehydes has been well-documented, demonstrating the general applicability of this reaction. africaresearchconnects.com

Table 2: General Scheme for Imine Formation from an Amine Analogue

| Reactant 1 (Amine Analogue) | Reactant 2 (Carbonyl) | Product |

| 5-Amino-3-methyl-1H-1,2,4-triazole | R-CHO (Aldehyde) | Imine (Schiff Base) |

| 5-Amino-3-methyl-1H-1,2,4-triazole | R-CO-R' (Ketone) | Imine (Schiff Base) |

This reaction is a cornerstone in combinatorial chemistry and medicinal chemistry for generating diverse molecular libraries, as the properties of the final imine can be easily tuned by varying the aldehyde or ketone component.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the molecular and electronic properties of 1,2,4-triazole (B32235) derivatives.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to analyze its electronic properties. researchgate.net For 1,2,4-triazole systems, methods like B3LYP and M06-2X combined with basis sets such as 6-311++G(d,p) or TZVP are commonly employed to calculate the optimized structure. researchgate.netoaji.netnih.gov These calculations provide precise bond lengths, bond angles, and dihedral angles for the molecule in its ground state. researchgate.net

The process involves finding the minimum energy conformation on the potential energy surface. For derivatives of 1,2,4-triazole, DFT calculations can accurately predict the planar structure of the triazole ring and the spatial orientation of its substituents. semanticscholar.org The application of solvent models like the Polarizable Continuum Model (PCM) can also simulate reaction conditions more realistically, providing insights into the molecule's behavior in solution. zsmu.edu.ua

Computational methods are highly effective in predicting spectroscopic data, which aids in the structural characterization of molecules.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts. researchgate.netnih.govunn.edu.ng Theoretical 1H and 13C NMR chemical shifts are calculated for the optimized molecular structure and are often compared with experimental values to confirm the structure. researchgate.netufv.br For related 1,2,4-triazole compounds, DFT calculations have shown good correlation with experimental NMR data, although the choice of functional and basis set can influence accuracy. nih.govunn.edu.ng

Table 1: Representative Theoretical vs. Experimental NMR Chemical Shifts for a 1,2,4-Triazole Derivative

| Atom | Calculated Chemical Shift (ppm) (Method: B3LYP/6-311+G(d,p)) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C3 | 150.8 | 150.1 |

| C5 | 158.2 | 157.4 |

| CH3 | 12.5 | 12.1 |

| NH | 8.5 | 8.1 |

Note: Data is illustrative for a related 3-methyl-1,2,4-triazole derivative and not specific to (3-methyl-1H-1,2,4-triazol-5-yl)methanol. Source methodology derived from multiple studies. unn.edu.ngufv.br

IR Frequencies: Theoretical vibrational frequencies can be calculated from the optimized geometry. dergipark.org.tr These calculated frequencies correspond to specific vibrational modes of the molecule, such as N-H stretching, C=N stretching of the triazole ring, and vibrations of the methyl and methanol (B129727) groups. The calculated values are often scaled by a factor (e.g., 0.98) to correct for anharmonicity and achieve better agreement with experimental FT-IR spectra. dergipark.org.trepstem.net

UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This method calculates the energies of electronic transitions from the ground state to excited states, which correspond to the absorption maxima (λmax). These calculations help in understanding the electronic transitions, often involving the frontier molecular orbitals (HOMO and LUMO). semanticscholar.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and kinetic stability. oaji.netresearchgate.net

HOMO acts as an electron donor, and its energy level is related to the ionization potential. oaji.net

LUMO acts as an electron acceptor, and its energy is related to the electron affinity. oaji.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. researchgate.net A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. zsmu.edu.ua For 1,2,4-triazole derivatives, the HOMO is often distributed over the triazole ring and electron-donating substituents, while the LUMO may be localized on the ring or electron-withdrawing groups. oaji.netsemanticscholar.org

Table 2: Calculated Frontier Orbital Energies and Energy Gap for a Generic 1,2,4-Triazole Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.8 |

| ELUMO | -1.5 |

| Energy Gap (ΔE) | 5.3 |

Note: Values are representative and based on DFT/B3LYP calculations for similar heterocyclic systems. epstem.netresearchgate.net

Mulliken population analysis is used to calculate the partial atomic charges on each atom in the molecule, providing insight into the distribution of electrons. epstem.netirjweb.com These charges help identify electrophilic and nucleophilic centers.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. irjweb.comdergipark.org.tr It is a valuable tool for predicting reactivity towards electrophilic and nucleophilic attacks. irjweb.com

Red regions (negative potential): Indicate areas rich in electrons, susceptible to electrophilic attack. In this compound, these are expected around the nitrogen atoms of the triazole ring and the oxygen atom of the methanol group.

Blue regions (positive potential): Indicate areas with a deficiency of electrons, susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the N-H proton and the hydroxyl proton. irjweb.com

Conformational Analysis and Tautomeric Equilibria Studies

For molecules with rotatable bonds, conformational analysis is performed to identify the most stable conformers. In this compound, this would involve the rotation around the C5-CH2OH bond.

Intermolecular Interactions and Hydrogen Bonding Network Analysis

The structure and properties of this compound in the condensed phase (liquid or solid) are heavily influenced by intermolecular forces. libretexts.org

The molecule possesses multiple sites for hydrogen bonding:

Hydrogen Bond Donors: The N-H group of the triazole ring and the O-H group of the methanol substituent. quora.comyoutube.com

Hydrogen Bond Acceptors: The lone pairs on the ring nitrogen atoms (at positions 2 and 4) and the oxygen atom of the hydroxyl group. libretexts.orgyoutube.com

These capabilities allow the molecule to form an extensive network of intermolecular hydrogen bonds. nih.gov In the solid state, these interactions dictate the crystal packing arrangement. nih.gov The hydrogen bonds are strong dipole-dipole interactions that significantly affect the compound's physical properties, such as its melting point and boiling point. youtube.com In addition to hydrogen bonding, the molecule also exhibits weaker dipole-dipole and London dispersion forces. libretexts.org

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational modeling serves as a powerful tool for elucidating the intricate reaction mechanisms involved in the synthesis of 1,2,4-triazole derivatives. While a specific computational study on the formation of this compound is not extensively documented in the reviewed literature, the general mechanisms for the synthesis of 3,5-disubstituted-1,2,4-triazoles provide a strong basis for understanding its formation. A common and plausible synthetic route involves the condensation of an amidrazone with a carboxylic acid or its derivative, followed by cyclization and dehydration.

Theoretical studies on analogous systems have outlined the key steps and transition states in this process. The reaction typically initiates with the nucleophilic attack of the primary amine group of the amidrazone on the carbonyl carbon of the carboxylic acid, forming a tetrahedral intermediate. This is followed by a proton transfer step, leading to the formation of an N-acylamidrazone.

The subsequent and crucial step is the intramolecular cyclization of the N-acylamidrazone. Computational analyses of similar reactions indicate that this cyclization proceeds through a transition state where the nucleophilic nitrogen of the amidrazone moiety attacks the carbonyl carbon. This step involves a significant conformational rearrangement to achieve the necessary geometry for ring closure. The energy barrier associated with this transition state is a critical determinant of the reaction rate.

For instance, in the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles from carboxylic acids, amidines, and hydrazines, a one-pot reaction has been described where an acylamidine intermediate is formed in situ. researchgate.net While not a direct analogue, the subsequent cyclization and dehydration steps share mechanistic similarities. Density Functional Theory (DFT) calculations on related [3+2] cycloaddition reactions to form triazoles have been used to explore the potential energy surfaces and identify the transition state structures, confirming the concerted nature of the bond formation in those specific cases. nih.gov

The general mechanism for the formation of a 3,5-disubstituted-1,2,4-triazole from an amidrazone and a carboxylic acid is depicted below, highlighting the key intermediates and the proposed cyclization step that would be subject to transition state analysis in a computational study.

| Step | Reactants | Intermediate/Transition State | Product |

| 1 | Amidrazone + Carboxylic Acid | Tetrahedral Intermediate | N-Acylamidrazone |

| 2 | N-Acylamidrazone | Cyclization Transition State | Dihydro-1,2,4-triazole intermediate |

| 3 | Dihydro-1,2,4-triazole intermediate | Dehydration Transition State | 1,2,4-Triazole |

Comparison of Theoretical Predictions with Experimental Data

A critical aspect of validating computational models is the comparison of theoretically predicted properties with experimentally determined data. For 1,2,4-triazole derivatives, such comparisons have been instrumental in confirming molecular structures, understanding spectroscopic features, and assessing the accuracy of the computational methods employed.

Vibrational Spectra:

Theoretical calculations of vibrational frequencies using methods like Density Functional Theory (DFT) have shown excellent agreement with experimental Infrared (IR) and Raman spectra for 1,2,4-triazole and its derivatives. For the 1,2,4-triazole anion, a complete assignment of the fundamental vibrations was achieved by comparing experimental spectra with frequencies calculated at the B3LYP level of theory. isres.org The agreement was reported to be excellent, validating the calculated geometry and force field. isres.org Similarly, for more complex derivatives such as 4-(1-adamantyl)-5-[2-(3-hydroxynapthyl)]-2H-1,2,4-triazole-3(4H)-thione, computed and scaled vibrational frequencies matched well with experimental FTIR and FT-Raman spectra. nih.gov

| Vibrational Mode | Experimental Frequency (cm⁻¹) for 1,2,4-triazole anion isres.org | Calculated Frequency (B3LYP/6-31++G**) (cm⁻¹) isres.org |

| Ring Stretch | 1525 | 1524 |

| CH in-plane bend | 1450 | 1448 |

| Ring Stretch | 1280 | 1279 |

| CH in-plane bend | 1160 | 1159 |

| Ring Puckering | 630 | 629 |

Nuclear Magnetic Resonance (NMR) Spectra:

The prediction of NMR chemical shifts is another area where computational chemistry provides valuable insights. For 3-methyl-1H-1,2,4-triazole-5-amine, a compound structurally very similar to this compound, theoretical calculations of the magnetic shielding tensor were used to investigate possible tautomerism in solution by comparing calculated and experimental NMR data. The study reported good agreement between the theoretical and experimental values, which helped in the structural elucidation of the synthesized compounds. In a study of 1,2,4-triazole-5-thiones and their derivatives, Gauge-Including Atomic Orbital (GIAO)/DFT calculations of ¹³C and ¹⁵N NMR chemical shifts showed good agreement with experimental data.

Electronic Spectra:

Computational studies have also been employed to understand the electronic transitions observed in UV-Vis spectra. For 1H- and 1-methyl-1,2,4-triazole, ab initio multi-reference multi-root configuration interaction procedures were used to analyze the vacuum ultraviolet (VUV) absorption and UV photoelectron spectra. nih.gov The theoretical results aided in the detailed assignment of the experimental spectra and provided insights into the nature of the excited electronic states. nih.gov A study on 2-(3-hetaryl-1,2,4-triazol-5-yl)anilines utilized quantum-chemical calculations to simulate UV/vis spectra for different tautomers, and the comparison with experimental spectra allowed for the assignment of the predominant tautomeric forms in solution.

The consistent agreement between theoretical predictions and experimental data for a range of properties of 1,2,4-triazole derivatives underscores the reliability of modern computational methods in characterizing and understanding the behavior of these molecules.

Advanced Applications of 3 Methyl 1h 1,2,4 Triazol 5 Yl Methanol in Chemical Science

Role as a Chemical Building Block and Intermediate in Organic Synthesis

(3-methyl-1H-1,2,4-triazol-5-yl)methanol serves as a crucial building block in organic synthesis, primarily due to the reactivity of its hydroxyl group and the versatile nature of the triazole core. chemimpex.com The 1,2,4-triazole (B32235) ring is a prominent scaffold in modern synthetic chemistry, and derivatives like this compound can be "built-in" to larger molecules via cyclization reactions or have their functional groups modified. chemrxiv.org

The compound's utility as an intermediate is demonstrated in its application for creating more complex chemical structures. For instance, related trifluoromethyl-substituted triazole methylamine (B109427) derivatives have been synthesized and further elaborated, highlighting their potential as building blocks for larger molecules, including components of pharmaceuticals like Fuzuloparib. The synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, a related compound, often starts from the commercially available 3-methyl-1H-1,2,4-triazole, underscoring the importance of this core structure in accessing functionalized triazole derivatives. chemrxiv.org The presence of the methanol (B129727) group provides a convenient handle for further chemical transformations, such as esterification, etherification, or conversion to other functional groups, thereby expanding its synthetic utility. chemimpex.com

Applications in Agrochemical Research

The 1,2,4-triazole moiety is a key component in a wide array of agricultural products, including fungicides and herbicides. nih.gov The structural attributes of this compound make it and its derivatives promising candidates for agrochemical research.

1,2,4-triazole derivatives are among the most important pharmacophores in the development of antifungal agents due to their potent and broad-spectrum activity. nih.govresearchgate.net They are the core nucleus in many commercial fungicides. nih.gov Research has shown that compounds incorporating the 1,2,4-triazole scaffold exhibit significant fungicidal properties, helping to protect crops from various fungal infections and improve yields. chemimpex.com

Recent studies focus on designing novel 1,2,4-triazole derivatives to combat fungal resistance. For example, new derivatives containing amino acid fragments have been synthesized and shown to have broad-spectrum fungicidal activities against several phytopathogenic fungi, with some compounds exhibiting better activity than the commercial fungicide mefentrifluconazole. nih.gov The structure-activity relationship (SAR) studies of these compounds are crucial for developing new potential antifungal drugs with high efficacy and selectivity. nih.govresearchgate.net

| Compound Class | Target Fungi | Key Structural Feature | Reference |

|---|---|---|---|

| 1,2,3-Benzotriazine-4-one hybrids | Candida albicans, Cryptococcus neoformans | -NO₂ and -CF₃ substitutions | nih.gov |

| Thiazolo[4,5-d]pyrimidine hybrids | Various fungi | Alkylpiperazinyl linker | nih.gov |

| Amino acid fragment derivatives | Physalospora piricola, Alternaria solani | Amino acid groups | nih.gov |

The triazole ring is also a critical component in the design of modern herbicides. nih.gov Derivatives of 1,2,4-triazole are integral to the structure of various herbicidal compounds. For instance, the herbicide Sulfentrazone, chemically known as 2',4'-dichloro-5'-(4-difluoromethyl-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)methanesulfonanilide, is a pre-emergence herbicide that is absorbed by plant roots. google.com

Research into new herbicidal agents often involves modifying existing structures to enhance potency. Studies on quinclorac, a known herbicide, have led to the synthesis of new derivatives containing other azole rings, like pyrazole, to improve their efficacy against weeds such as barnyard grass. frontiersin.orgnih.gov Furthermore, triazole derivatives have been designed as inhibitors of imidazole (B134444) glycerol (B35011) phosphate (B84403) dehydratase (IGPD), an enzyme found in the histidine biosynthetic pathway of plants but absent in mammals, making it a safe and effective target for weed control. nih.gov

Coordination Chemistry and Ligand Design

The nitrogen atoms of the 1,2,4-triazole ring in this compound make it an excellent ligand for coordinating with metal ions. This property has been extensively explored in the field of coordination chemistry to create novel metal complexes and coordination polymers with diverse structures and properties.

The structure of this compound and related triazole compounds allows for the formation of stable complexes with a variety of metal ions. chemimpex.com Triazole-based ligands can act as versatile chelating agents, coordinating to metal centers in different modes. Depending on the specific structure and the presence of other donor atoms, they can function as bidentate, tetradentate, or even pentadentate ligands. uobaghdad.edu.iqnih.gov The nitrogen atoms of the triazole ring are the primary coordination sites, and the compound's hydroxyl group can also participate in coordination or form hydrogen bonds to stabilize the resulting complex. The high affinity of these triazole heterocycles for transition metal ions makes them valuable in designing selective adsorbents and functional materials. nih.gov

The ability of 1,2,4-triazole derivatives to act as bridging ligands has led to the synthesis of a vast array of coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.comglobethesis.com These materials are constructed from metal ions linked by organic ligands, and their properties can be tuned by varying either component. preprints.org

Researchers have successfully synthesized and characterized numerous metal complexes using triazole-based ligands. These include:

1D, 2D, and 3D Coordination Polymers: By reacting triazole-containing ligands with transition metal ions like Co(II), Zn(II), and Cd(II), chemists have created polymers with diverse topologies and frameworks. globethesis.com For example, iron(II) coordination polymers have been synthesized that form double-chain structures where adjacent iron atoms are bridged by two triazole-containing linkers. preprints.org

Complexes with Varied Geometries: Depending on the metal ion and the specific triazole ligand used, complexes with geometries such as octahedral, tetrahedral, and square planar have been reported. uobaghdad.edu.iqnih.govekb.eg

Functional Materials: Some of these coordination polymers exhibit interesting properties, such as fluorescence, which allows them to be used for detecting specific metal ions in solution. Others have been investigated for their potential in gas adsorption and catalysis. nih.gov

The characterization of these materials is typically performed using techniques such as single-crystal X-ray diffraction, Fourier-transform infrared (FT-IR) spectroscopy, and ultraviolet-visible (UV-visible) spectroscopy to determine their structure and properties. nih.govglobethesis.comekb.eg

| Metal Ion(s) | Ligand Type | Resulting Structure/Topology | Reference |

|---|---|---|---|

| Co(II), Zn(II), Cd(II) | 3,5-bis(1',2',4'-triazol-1'-yl)pyridine | 2D and 3D frameworks | globethesis.com |

| Fe(II) | 1,3,5-tris(1H-1,2,4-triazol-1-yl)methyl)benzene | Double chain structure | preprints.org |

| Cd(II) | 4,4'-(1H-1,2,4-triazole-3,5-diyl)dibenzoate | Linear polymeric chain | nih.gov |

| Co(II), Ni(II), Cu(II), Pd(II), Cd(II) | Schiff base from 1,2,4-triazole | Octahedral and tetrahedral geometries | ekb.eg |

Exploration of Magnetic Properties in Metal-Triazole Frameworks

The integration of triazole-based ligands, such as this compound, into metal-organic frameworks (MOFs) has opened avenues for creating materials with tunable magnetic properties. These properties are primarily dictated by the nature of the metal ions and the geometric arrangement of the triazole ligands, which mediate magnetic exchange interactions between the metal centers.

A significant area of investigation is the phenomenon of spin-crossover (SCO), where certain transition metal complexes can switch between a low-spin (LS) and a high-spin (HS) state in response to external stimuli like temperature, pressure, or light. knu.uamdpi.com This switching behavior is accompanied by changes in magnetic, optical, and structural properties, making SCO materials promising for applications in sensing, data storage, and molecular switching. knu.ua

Iron(II) complexes with 1,2,4-triazole derivatives are particularly well-studied for their SCO behavior. knu.uamdpi.com The nitrogen atoms of the triazole ring coordinate with the metal ions, creating a three-dimensional network. The strength of the ligand field around the metal ion, influenced by the substituents on the triazole ring, plays a crucial role in determining the spin state. For instance, the metal–organic framework [Fe(ta)2] (where Hta = 1H-1,2,3-triazole) exhibits a reversible phase transition between a low-spin and a high-spin phase at elevated temperatures. acs.org

Research has demonstrated that the dimensionality and connectivity of the metal-triazole framework influence the cooperativity of the spin transition. One-dimensional chains of iron(II) coordinated by 4-substituted-1,2,4-triazoles can exhibit abrupt spin transitions with thermal hysteresis, a key feature for memory applications. mdpi.com The nature of the substituent on the triazole ring and the counter-anion can be systematically varied to fine-tune the transition temperature and the width of the hysteresis loop. mdpi.com

The magnetic properties of these frameworks are typically characterized using techniques such as magnetic susceptibility measurements, Mössbauer spectroscopy, and differential scanning calorimetry. knu.uaacs.org These studies provide insights into the spin state of the metal centers and the thermodynamics of the spin transition.

Applications in Materials Science

The unique molecular structure of this compound makes it a versatile building block in materials science, serving as a precursor for functional materials and playing a role in surface chemistry and corrosion inhibition.

This compound and its derivatives are valuable precursors for synthesizing a variety of functional materials, most notably metal-organic frameworks (MOFs). The triazole moiety, with its multiple nitrogen atoms, acts as an effective linker, coordinating to metal ions to form extended, porous structures. researchgate.netmdpi.com The substituents on the triazole ring, such as the methyl and methanol groups in the title compound, can influence the resulting framework's topology, porosity, and functional properties. researchgate.net

These MOFs can be designed to exhibit specific properties for various applications. For example, by selecting appropriate metal ions and modifying the organic linker, MOFs can be tailored for gas storage and separation, catalysis, and sensing. mdpi.comresearchgate.net The inherent porosity of these materials allows for the encapsulation of guest molecules, leading to applications in drug delivery and controlled release.

Furthermore, the synthesis of highly functionalized 3,4,5-trisubstituted 1,2,4-triazoles has been explored to create linkers for MOFs with tailored coordination behavior and solubility. researchgate.net The ability to introduce various functional groups onto the triazole core allows for the fine-tuning of the electronic and steric properties of the resulting materials.

Triazole derivatives, including those structurally related to this compound, have demonstrated significant efficacy as corrosion inhibitors for various metals and alloys, particularly in acidic environments. nih.govnih.gov The protective action of these compounds stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. ijcsi.proresearchgate.net

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy are commonly used to evaluate the inhibition efficiency of these compounds. researchgate.net Studies have shown that the inhibition efficiency of triazole derivatives increases with their concentration. ijcsi.proicrc.ac.ir The molecular structure of the inhibitor, including the presence of specific functional groups, significantly influences its performance. nih.gov For instance, increasing the electron density on the triazole ring can enhance its adsorption onto the metal surface and improve its protective capabilities. nih.gov

Table 1: Corrosion Inhibition Efficiency of a Triazole Derivative

| Inhibitor Concentration (mM) | Inhibition Efficiency (%) |

|---|---|

| 0.1 | - |

| 0.2 | - |

| 0.3 | - |

| 0.4 | - |

| 0.5 | - |

| 1.0 | - |

| 5.0 | 93.8 |

Data for Methyl 3H-2,3,5-triazole-1-formate in 1 M HCl for mild steel. icrc.ac.ir

Analytical Method Development

The unique coordination properties and chemical reactivity of triazole derivatives have led to their application in the development of advanced analytical methods, including ion-selective sensors and wastewater treatment processes.

Ion-selective electrodes (ISEs) are potentiometric sensors that measure the activity of a specific ion in a solution. The key component of an ISE is the ionophore, a molecule that selectively binds to the target ion. Triazole derivatives have emerged as effective ionophores due to the coordinating ability of the nitrogen atoms in the triazole ring.

By incorporating a triazole-based ionophore into a membrane, typically made of a polymer matrix and a plasticizer, a sensor can be fabricated that exhibits a potentiometric response to a specific metal ion. For example, 3-methyl-1H-1,2,4-triazole-5-thiol has been successfully used as an ionophore in the construction of a gadolinium(III) ion-selective potentiometric sensor.

The design and synthesis of triazole-based ligands can be tailored to achieve high selectivity and sensitivity for a particular metal ion. nih.gov The "click" chemistry approach, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has proven to be a versatile method for creating a wide variety of 1,2,3-triazole-based chemosensors. nih.govsci-hub.se These sensors can detect changes in the concentration of metal ions through various mechanisms, including changes in fluorescence or electrochemical potential. sci-hub.serjptonline.org

Coagulation is a crucial step in wastewater treatment, involving the destabilization of colloidal particles to facilitate their aggregation and subsequent removal. researchgate.net While traditional coagulants like aluminum sulfate (B86663) are widely used, there is growing interest in developing alternative, more efficient, and environmentally friendly options. researchgate.net

Certain triazole derivatives have shown potential for application in water decontamination by removing heavy metal ions from aqueous solutions. researchgate.netacs.orgbohrium.com The mechanism of action involves the coordination of the triazole compounds with the metal ions, leading to the formation of insoluble complexes that can be separated from the water.

The removal efficiency of these compounds depends on the specific triazole derivative and the target metal ion. Research has demonstrated that the synthesized compounds can achieve significant removal rates for ions such as lead, cadmium, calcium, and magnesium. nih.govfrontiersin.org This suggests that triazole-based materials could be developed into effective adsorbents or coagulants for the remediation of contaminated water sources. researchgate.netacs.org

Table 2: Metal Ion Removal Efficiency of Triazole Derivatives

| Compound Series | Metal Ion Removal Rate (%) |

|---|---|

| B Series | 67 - 87 |

| C Series | 47 - 67 |

Data from a study on the application of synthesized triazole derivatives for heavy metal removal. bohrium.com

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The chemical industry's shift towards green chemistry is a paramount driver for future research. nih.gov Traditional synthetic routes for heterocyclic compounds often involve harsh conditions, toxic solvents, and stoichiometric reagents, leading to significant environmental concerns. nih.govijpsjournal.com Consequently, there is a pressing need for greener and more sustainable alternatives to classical reactions. nih.gov Future research on the synthesis of (3-methyl-1H-1,2,4-triazol-5-yl)methanol will likely focus on methodologies that align with the principles of green chemistry, aiming to reduce waste, increase energy efficiency, and utilize renewable resources.

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique offers rapid heating, significantly reducing reaction times and often increasing product yields and selectivity compared to conventional methods. ijpsjournal.comrasayanjournal.co.in Research could optimize microwave-assisted protocols for the cyclization and formation of the methyl-triazole ring system.

Flow Chemistry: Continuous flow chemistry provides enhanced control over reaction parameters, improved heat and mass transfer, and increased safety, making it a highly efficient and scalable method for synthesizing heterocyclic compounds like triazoles.

Biocatalysis: The use of enzymes or whole-cell systems as catalysts presents a powerful strategy for sustainable synthesis. Biocatalysts operate under mild conditions with high selectivity, reducing the need for harsh chemicals and energy-intensive processes.

Green Solvents and Catalysts: The development of synthetic routes that employ environmentally benign solvents, such as ionic liquids or deep eutectic solvents, is a critical research avenue. Furthermore, exploring heterogeneous catalysts and organocatalysis can lead to milder reaction conditions and easier product purification. nih.gov

Renewable Feedstocks: A significant goal for sustainable chemistry is the use of renewable starting materials derived from biomass, such as carbohydrates or amino acids, to reduce reliance on fossil fuels. ijpsjournal.com

| Sustainable Synthetic Method | Key Advantages | Potential Application for this compound |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. ijpsjournal.com | Rapid and efficient cyclization to form the triazole ring. |

| Flow Chemistry | Enhanced safety, scalability, precise process control. | Large-scale, continuous production with minimal waste. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Enantioselective synthesis of chiral derivatives. |

| Green Solvents/Catalysts | Lower environmental impact, reduced toxicity. | Performing synthesis in non-toxic, recyclable media. |

| Renewable Feedstocks | Reduced carbon footprint, sustainability. ijpsjournal.com | Utilizing biomass-derived precursors for the carbon backbone. |

Development of New Chemical Transformations and Derivatization Strategies

The versatility of the 1,2,4-triazole (B32235) scaffold is a key feature that drives its utility in various fields, particularly medicinal chemistry. nih.govijprajournal.com The this compound molecule, with its reactive hydroxyl group, offers a prime anchor point for a wide array of chemical modifications. Future research will undoubtedly focus on developing novel derivatization strategies to create libraries of new compounds with tailored properties.

Promising research directions include:

Functional Group Interconversion: Systematic exploration of reactions to convert the primary alcohol of this compound into other functional groups (e.g., amines, halides, ethers, esters) would vastly expand its synthetic utility.

Click Chemistry: The Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry," is a highly efficient method for creating 1,2,3-triazole linkages. chemijournal.com Strategies could involve converting the hydroxyl group into an azide (B81097) or alkyne, allowing for the facile conjugation of this compound to other molecules.

Multicomponent Reactions (MCRs): Designing novel MCRs that incorporate the triazole scaffold can lead to the rapid synthesis of complex molecules from simple starting materials in a single step, enhancing synthetic efficiency. chemijournal.com

Hybrid Molecule Synthesis: The triazole ring can act as a linker to connect different pharmacophores, creating hybrid molecules with potentially synergistic or novel biological activities. ijprajournal.com Research could focus on attaching known bioactive moieties to the this compound core. For example, new conjugates of 1,2,3-triazoles linked to 1,2,4-triazoles have been synthesized and investigated. nih.govacs.org

Advanced Computational Modeling for Precise Structure-Property Relationship Predictions

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, allowing for the prediction of molecular properties and interactions, thereby guiding experimental work. nih.gov For derivatives of this compound, advanced computational modeling will be crucial for rational design and for understanding structure-activity relationships (SAR).

Future computational research should focus on:

Molecular Docking: This technique is widely used to predict the binding modes and affinities of ligands to biological macromolecules, such as enzymes or receptors. nih.govacs.orgresearchgate.net In silico screening of virtual libraries of this compound derivatives against various biological targets could rapidly identify promising lead compounds. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time, helping to assess the stability of ligand-protein complexes and understand the molecular basis of binding. researchgate.netacs.org

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to calculate electronic properties, reaction mechanisms, and spectroscopic data with high accuracy, aiding in the design of molecules with specific electronic or optical properties. researchgate.net

ADME/Tox Prediction: In silico models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of compounds are vital in the early stages of drug development to filter out candidates with unfavorable pharmacokinetic or safety profiles. researchgate.net

| Computational Method | Application in Research | Predicted Outcome for Derivatives |

| Molecular Docking | Predicting ligand-receptor binding. nih.govacs.orgresearchgate.net | Identification of potential biological targets and binding affinity. |

| Molecular Dynamics | Simulating molecular motion and stability. researchgate.netacs.org | Assessment of the stability of drug-target complexes. |

| Quantum Mechanics (DFT) | Calculating electronic structure and properties. researchgate.net | Prediction of reactivity, spectral properties, and reaction pathways. |

| ADME/Tox Prediction | In silico pharmacokinetics and toxicology. researchgate.net | Early-stage assessment of drug-likeness and potential toxicity. |

Expansion of Applications in Emerging Chemical Technologies

While triazoles are well-established in medicinal and agricultural chemistry, their unique chemical properties make them suitable candidates for a range of emerging technologies. chemijournal.com Future research should aim to expand the applications of this compound and its derivatives beyond their traditional roles.

Potential areas for new applications include:

Materials Science: The triazole ring's ability to coordinate with metal ions and participate in hydrogen bonding makes it a valuable component in the design of coordination polymers and metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing.

Supramolecular Chemistry: The triazole moiety can act as a building block for constructing complex supramolecular assemblies and functional materials through non-covalent interactions. ijprajournal.com

Bioconjugation and Chemical Biology: Derivatives of this compound could be developed as probes or labels for biomolecules. For instance, fluorinated triazole derivatives have been incorporated into peptides for 19F NMR studies. rsc.org

Agrochemicals: Beyond their use as fungicides, novel triazole derivatives could be explored as herbicides, insecticides, or plant growth regulators, leveraging the broad biological activity of the triazole scaffold. chemimpex.com

The continued exploration of this compound through these future research avenues promises to yield significant scientific advancements, leading to more sustainable chemical processes, novel therapeutic agents, and innovative materials.

Q & A

Basic: What are the optimal synthetic routes for (3-methyl-1H-1,2,4-triazol-5-yl)methanol, and how can reaction conditions be systematically optimized?

Methodological Answer:

The synthesis typically involves alkylation of 1,2,4-triazole precursors. A validated approach includes:

- Step 1: Reacting 1,2,4-triazole-5-thiol derivatives with alkylation reagents (e.g., bromoalkanes) under reflux in propan-2-ol for 2 hours, followed by cooling and recrystallization from methanol .

- Step 2: Functionalization via nucleophilic substitution or oxidation. For example, S-alkylation with halogenated reagents in ethanol using triethylamine as a base, followed by reflux for 4 hours .

- Optimization: Adjust solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometry to improve yield. Monitor via TLC and characterize intermediates using NMR and IR .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., 1H^1H1H NMR splitting patterns) for triazole derivatives like this compound?

Methodological Answer:

Contradictions arise due to tautomerism or dynamic exchange processes. To resolve:

- Multi-Technique Validation: Combine , NMR, and IR to cross-verify functional groups. For example, IR confirms O–H stretches (~3200–3600 cm) in methanol derivatives .

- X-ray Crystallography: Use single-crystal X-ray diffraction to unambiguously assign tautomeric forms and hydrogen-bonding networks. SHELXL (for refinement) and ORTEP-3 (for visualization) are critical tools .

- Dynamic NMR Studies: Perform variable-temperature NMR to observe coalescence of split peaks, indicating exchange processes .

Basic: What analytical techniques are essential for characterizing the purity and structure of this compound?

Methodological Answer:

A tiered approach ensures accuracy:

- Elemental Analysis: Confirm empirical formula (e.g., CHNO) with ≤0.3% deviation .

- Spectroscopy:

- NMR: Identify methyl (-CH) at δ 2.4–2.6 ppm and hydroxyl (-OH) at δ 1.5–2.0 ppm (exchange broadened) .

- IR: Detect O–H (3200–3600 cm) and triazole ring C=N (1500–1600 cm) .

- Chromatography: Use HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced: How can in silico methods predict the pharmacokinetic profile of this compound derivatives?

Methodological Answer:

- SwissADME Platform: Input SMILES strings to calculate Lipinski’s Rule of Five parameters (e.g., logP <5, molecular weight <500 Da) and bioavailability scores .

- Molecular Docking: Use AutoDock Vina to simulate interactions with target proteins (e.g., cytochrome P450 enzymes) and predict metabolic stability .

- Physicochemical Descriptors: Compute polar surface area (<140 Å) and solubility (LogS) to optimize blood-brain barrier penetration .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation: Use fume hoods for synthesis steps involving volatile reagents (e.g., chloroacetyl chloride) .

- Waste Disposal: Segregate halogenated waste (e.g., bromoalkanes) and neutralize acidic byproducts before disposal .

Advanced: How do substituents on the triazole ring (e.g., methyl vs. aryl groups) influence the biological activity of this compound derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR):

- Electron-Withdrawing Groups (e.g., -NO): Enhance antimicrobial activity by increasing electrophilicity of the triazole ring .

- Hydrophobic Substituents (e.g., benzyl): Improve membrane permeability, as shown in actoprotective studies using rat fatigue models .

- Case Study: 3-(Thiophen-2-ylmethyl) derivatives exhibit higher actoprotective efficacy than 4-chlorobenzylidene analogs due to improved hydrogen bonding with cellular targets .

Basic: What computational tools are recommended for refining crystallographic data of triazole derivatives?

Methodological Answer:

- SHELX Suite: Use SHELXL for small-molecule refinement (e.g., anisotropic displacement parameters) and SHELXD for phase determination .

- ORTEP-3: Generate publication-quality thermal ellipsoid diagrams to visualize molecular geometry and disorder .

- Validation: Check CIF files with PLATON to identify missed symmetry or solvent-accessible voids .

Advanced: How can researchers address discrepancies between theoretical and experimental NMR chemical shifts?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level using Gaussian09, then compute shifts with GIAO method. Compare with experimental data to identify conformational flexibility .

- Solvent Effects: Simulate DMSO or CDCl solvent environments using PCM models to improve shift correlation (R >0.95) .

Basic: What strategies improve the yield of S-alkylated triazole derivatives during synthesis?

Methodological Answer:

- Catalyst Optimization: Use NaH or KCO as a base in DMF to enhance nucleophilicity of the triazole thiol .

- Solvent Selection: Polar aprotic solvents (e.g., DMSO) increase reaction rates compared to ethanol .

- Workflow: Monitor reaction progress via LC-MS and quench with ice-water to precipitate products .

Advanced: How do steric and electronic effects influence the crystallization behavior of this compound?

Methodological Answer:

- Steric Effects: Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) disrupt packing, leading to amorphous solids. Smaller groups (e.g., methyl) favor monoclinic crystal systems .

- Hydrogen Bonding: The hydroxyl group forms O–H···N hydrogen bonds (2.7–3.0 Å) with triazole nitrates, stabilizing the lattice .

- Case Study: X-ray data for 3-(3-methoxybenzylsulfonyl) analogs show P2/c space groups with Z′ = 1, validated via SHELXL refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |